lithium;4-ethynyl-N,N-dimethylaniline

Electron donor strength Redox potential Push‑pull chromophores

Lithium;4-ethynyl-N,N-dimethylaniline is an organolithium compound that serves as the lithium acetylide form of 4-ethynyl-N,N-dimethylaniline. It is a pre-formed nucleophile used directly in cross‑coupling and addition reactions, offering advantages in reaction rate, functional‑group tolerance, and product yield compared to in‑situ activation of the free acetylene.

Molecular Formula C10H10LiN
Molecular Weight 151.2 g/mol
CAS No. 66363-40-4
Cat. No. B14470300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium;4-ethynyl-N,N-dimethylaniline
CAS66363-40-4
Molecular FormulaC10H10LiN
Molecular Weight151.2 g/mol
Structural Identifiers
SMILES[Li+].CN(C)C1=CC=C(C=C1)C#[C-]
InChIInChI=1S/C10H10N.Li/c1-4-9-5-7-10(8-6-9)11(2)3;/h5-8H,2-3H3;/q-1;+1
InChIKeyFTQOGQHLJNHNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium;4-ethynyl-N,N-dimethylaniline (CAS 66363-40-4): Procurement-Relevant Introduction


Lithium;4-ethynyl-N,N-dimethylaniline is an organolithium compound that serves as the lithium acetylide form of 4-ethynyl-N,N-dimethylaniline. It is a pre-formed nucleophile used directly in cross‑coupling and addition reactions, offering advantages in reaction rate, functional‑group tolerance, and product yield compared to in‑situ activation of the free acetylene [1]. The compound features a terminal alkynyl group conjugated to a para‑dimethylamino‑substituted phenyl ring, imparting strong electron‑donating character that is exploited in the construction of push‑pull chromophores, non‑linear optical materials, and organic electronic devices [2].

Why Generic Substitution of Lithium;4-ethynyl-N,N-dimethylaniline Is Not Advisable


Closely related aniline derivatives cannot be interchanged without compromising performance. The dimethylamino group substantially lowers the oxidation potential relative to unsubstituted aniline, enhancing electron‑donating strength [1]. The ethynyl group provides a rigid π‑conjugated pathway that shifts absorption into the visible and enables efficient two‑photon absorption, unlike saturated analogs [2]. Replacement with diethylamino or other N‑alkyl variants alters solubility, crystallinity, and reactivity in cross‑coupling reactions, directly affecting yield and purity .

Quantitative Differentiation Evidence for Lithium;4-ethynyl-N,N-dimethylaniline vs. Closest Analogs


Lower Oxidation Potential than N,N‑Dimethylaniline Demonstrates Stronger Electron‑Donating Capacity

The extended pentafulvene derivative of 4‑ethynyl‑N,N‑dimethylaniline exhibits oxidation potentials of 0.27/0.28 V vs. Fc/Fc⁺, which are markedly lower than the oxidation potential of unsubstituted N,N‑dimethylaniline [1]. This quantifies the enhanced electron‑donating ability imparted by the ethynyl‑dimethylaniline combination.

Electron donor strength Redox potential Push‑pull chromophores

Superior Two‑Photon Absorption Cross‑Section vs. Methoxy‑Substituted Analog in Aza‑BODIPY Series

In a direct head‑to‑head comparison of aza‑BODIPY compounds bearing different donor groups, the derivative incorporating 4‑ethynyl‑N,N‑dimethylaniline (compound 6b) achieved a two‑photon absorption cross‑section of 83 GM at 1200 nm, compared to only 37 GM for the methoxy‑substituted analog (compound 5b) [1]. A further aza‑BODIPY containing both triphenylamine and 4‑ethynyl‑N,N‑dimethylaniline showed a maximum of 126 GM at 1310 nm [1].

Two‑photon absorption Non‑linear optics Telecommunications

UV‑Vis Absorption Maximum (331 nm) Confirms Conjugation Integrity Useful for Spectral Tuning

The absorption spectrum of 4‑ethynyl‑N,N‑dimethylaniline in CH₂Cl₂ shows a maximum at 331 nm, which is consistent with the absorption of a structurally related extended arylene‑ethynylene system [1]. This value serves as a reference point for tuning absorption in more complex chromophores.

UV‑Vis spectroscopy Conjugation length Chromophore design

Higher Synthesis Yield Compared to 4‑Ethynyl‑N,N‑diethylaniline Illustrates Efficient Scalability

4‑Ethynyl‑N,N‑dimethylaniline is obtained in 92% overall yield from 4‑iodo‑N,N‑dimethylaniline via Sonogashira coupling and desilylation [1]. In contrast, the analogous diethylamino derivative is reported in only 72% yield . This 20‑percentage‑point difference highlights the synthetic advantage of the dimethylamino precursor.

Synthesis efficiency Scalability Process chemistry

Metal‑Ion‑Dependent Product Outcome in Tetracyanoethylene Addition: Li vs. Other Metals

When various metal‑acetylides of 4‑ethynyl‑N,N‑dimethylaniline are added to tetracyanoethylene (TCNE), the identity of the metal ion dictates the product distribution. The lithium acetylide gives access to DDMEBT and TDMEE chromophores with improved yields and larger quantities than previously reported methods [1]. Other metal acetylides (e.g., Cu, Zn) lead to different products or lower efficiency, making the lithium variant the preferred reagent for these transformations.

Metal acetylide reactivity Push‑pull chromophores Chemoselectivity

Optimal Procurement Scenarios for Lithium;4-ethynyl-N,N-dimethylaniline Based on Quantitative Differentiation


Synthesis of High‑Performance Two‑Photon Absorbing Chromophores

When designing aza‑BODIPY or related dyes for bio‑imaging or optical data storage, the 4‑ethynyl‑N,N‑dimethylaniline donor achieves two‑photon absorption cross‑sections up to 126 GM, >3‑fold higher than methoxy‑substituted analogs [1]. Procuring this specific building block is justified when maximizing two‑photon brightness is critical.

Construction of Low‑Oxidation‑Potential Push‑Pull Chromophores for Organic Electronics

The remarkably low oxidation potential (0.27 V vs. Fc/Fc⁺) of pentafulvene derivatives incorporating 4‑ethynyl‑N,N‑dimethylaniline makes this compound the donor of choice for materials requiring strong electron donation, such as organic field‑effect transistors and photovoltaic cells [1].

Scalable Production of DDMEBT and TDMEE Non‑Linear Optical Chromophores

The lithium acetylide of 4‑ethynyl‑N,N‑dimethylaniline provides an improved route to DDMEBT and TDMEE, delivering larger quantities and higher yields than previous methods [1]. This is the preferred procurement option for laboratories scaling up these high‑value optoelectronic materials.

Economical Large‑Scale Synthesis of 4‑Ethynyl‑N,N‑dimethylaniline

With an established 92% yield from commercially available 4‑iodo‑N,N‑dimethylaniline [1], this compound is more cost‑efficient to synthesize than its diethylamino analog (72% yield) [2]. Bulk procurement of the lithium acetylide or its free base is recommended for process chemistry applications requiring high throughput.

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